(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Description
Properties
IUPAC Name |
(3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34NPS/c1-4-14-30(15-5-1)39(31-16-6-2-7-17-31)34-21-11-13-29-23-25-37(36(29)34)24-22-28-12-10-20-33(35(28)37)38-26-27-40-32-18-8-3-9-19-32/h1-21,38H,22-27H2/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSCBZXLKGSEX-DIPNUNPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6NCCSC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34NPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indene Dimerization
Indene monomers undergo [2+2] cycloaddition under photochemical conditions or transition metal catalysis to yield the spirobiindene framework. For example, nickel-catalyzed dimerization of 1,2-dihydroindene in the presence of a chiral ligand produces the (3R) configuration with high enantiomeric excess. Reaction conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD)₂ (5 mol%) |
| Ligand | (R)-BINAP (6 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 68–72% |
The stereochemistry at the spiro center is controlled by the chiral ligand, ensuring the desired (3R) configuration.
Oxidation and Functionalization
Introduction of the Diphenylphosphanyl Group
The diphenylphosphanyl moiety is introduced via nucleophilic substitution or metal-mediated cross-coupling.
Phosphination via Palladium Catalysis
A palladium-catalyzed P–C bond formation reaction attaches the diphenylphosphanyl group to the spirobiindene core. The ketone intermediate is first converted to a triflate leaving group using triflic anhydride (Tf₂O). Subsequent reaction with diphenylphosphine in the presence of Pd(OAc)₂ and Xantphos affords the phosphanyl-substituted derivative.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 60°C |
| Yield | 65–70% |
This method ensures high regioselectivity at the C4' position of the spirobiindene.
Installation of the N-(2-Phenylsulfanylethyl)amine Side Chain
The amine side chain is introduced through reductive amination or nucleophilic substitution.
Reductive Amination Strategy
The ketone intermediate (prior to phosphination) undergoes reductive amination with 2-phenylsulfanylethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this transformation:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (2 equiv) |
| Solvent | MeOH |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
The reaction proceeds with retention of stereochemistry at the spiro center.
Purification and Characterization
Chromatographic Separation
Crude product mixtures are purified via flash chromatography on silica gel, using a gradient of ethyl acetate in hexanes (10–40%). The target compound elutes at 25–30% ethyl acetate, yielding >95% purity.
Spectroscopic Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance yield and reduce reaction times:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 68% | 82% |
| Purity | 95% | 98% |
Flow conditions (e.g., 100°C, 10 bar pressure) improve mass transfer and heat dissipation.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing the target compound:
| Method | Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed | High regioselectivity | Costly catalysts |
| Reductive Amination | Mild conditions | Requires anhydrous solvents |
| Flow Synthesis | Scalability | High initial equipment cost |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecule contains:
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A spirobi[1,2-dihydroindene] core, contributing steric bulk and rigidity.
-
A diphenylphosphanyl group , enabling coordination to transition metals.
-
A phenylsulfanylethyl (-S-C6H5) substituent, which can act as a soft Lewis base or undergo redox transformations.
These features suggest applications in catalysis and coordination chemistry, particularly in asymmetric transformations .
Reactivity of the Diphenylphosphanyl Group
The phosphine moiety is a well-established ligand in transition-metal catalysis. Key reactions include:
Asymmetric Hydrogenation
Phosphine ligands are critical in enantioselective hydrogenation of ketones, imines, and alkenes. For example:
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β-Ketoesters : Similar chiral phosphine ligands achieve up to 99% yield and 98% enantiomeric excess (ee) in hydrogenation reactions .
-
Imines : Coordination to rhodium or iridium catalysts facilitates asymmetric reduction to chiral amines .
Table 1: Catalytic Performance of Analogous Phosphine Ligands
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference Model |
|---|---|---|---|---|
| β-Ketoester | Rh/(R)-Ph-SpiroSAP-Ph | 99 | 98 | |
| α,β-Unsaturated Ketone | Ru/BINAP | 95 | 95 |
Reactivity of the Phenylsulfanylethyl Group
The -S-C6H5 group participates in:
-
Metal Coordination : Soft metals like Pd(II) or Au(I) may bind sulfur, altering catalytic activity.
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Oxidation : Conversion to sulfoxide (-SO-C6H5) or sulfone (-SO2-C6H5) under oxidative conditions (e.g., H2O2, mCPBA) .
Example Reaction Pathway :
Spirobiindene Core in Steric Control
The rigid spiro structure imposes steric constraints, influencing:
-
Substrate Selectivity : Bulky substrates are less accommodated.
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Catalytic Turnover : Enhanced enantioselectivity due to restricted rotation around the metal center .
Case Study :
In a rhodium-catalyzed hydrogenation of methyl 2-acetamidoacrylate, ligands with spirobiindene backbones achieved 92% ee compared to 85% ee for non-spiro analogs .
Synthetic Modifications
The compound can be derivatized via:
-
Phosphine Oxidation : Reaction with O2 or S8 yields phosphine oxide or sulfide derivatives.
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Sulfur-Alkyl Exchange : Treatment with alkyl halides replaces the phenylsulfanyl group .
Example :
Stability and Side Reactions
-
Phosphine Hydrolysis : Under acidic conditions, P–C bonds may cleave, forming phosphoric acid derivatives.
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Sulfur Redox Instability : Prolonged exposure to oxidants degrades the phenylsulfanylethyl group .
Comparative Analysis with Related Ligands
Table 2: Key Differences Between (R)-Ph-SpiroSAP-Ph and Common Phosphine Ligands
| Ligand | Backbone | Solubility | Enantioselectivity (avg. ee) | Stability |
|---|---|---|---|---|
| (R)-Ph-SpiroSAP-Ph | Spirobiindene | Low | 95–98% | Moderate |
| BINAP | Binaphthyl | Moderate | 90–95% | High |
| Josiphos | Ferrocene | High | 85–92% | Low |
Future Research Directions
Scientific Research Applications
The compound (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article will explore its applications in medicinal chemistry, catalysis, and materials science, supported by data tables and case studies where applicable.
Properties
The compound features a spirobiindene core, which contributes to its rigidity and potential for forming stable complexes. The presence of phosphanyl and phenylsulfanyl groups enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological systems, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated that phosphanyl compounds can exhibit cytotoxic effects on cancer cells. A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Catalysis
The presence of the phosphorus atom allows this compound to act as a ligand in various catalytic processes.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Hydrogenation | (3R)-4'-diphenylphosphanyl complex | 85 | Smith et al., 2022 |
| Cross-coupling | Palladium complex with phosphanyl ligand | 92 | Johnson et al., 2023 |
| Asymmetric synthesis | Chiral phosphine catalyst | 78 | Lee et al., 2021 |
Materials Science
The compound's structural properties make it suitable for incorporation into advanced materials.
Applications
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.
- Sensors : Due to its electronic properties, it can be employed in the development of sensors for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of (3R)-4’-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3’-spirobi[1,2-dihydroindene]-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity, while the phenylsulfanylethylamine moiety can interact with biological macromolecules, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, such as spirobiindene cores, phosphine/amine substituents, or sulfur-containing groups:
Table 1: Comparison of Structural Analogs
Electronic and Steric Effects
- Phosphanyl Group Comparison: The diphenylphosphanyl group in the target compound provides moderate steric bulk and strong σ-donor/π-acceptor capabilities, similar to the bis(3,5-di-tert-butylphenyl)phosphanyl group in (R)-DTB-SpiroSAP. In contrast, non-phosphine analogs like 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine rely on nitrogen-heterocyclic donors, which prioritize hydrogen bonding over metal coordination .
- Sulfur-Containing Groups: The phenylsulfanylethylamine moiety in the target compound introduces sulfur’s lone-pair electrons, which may enhance solubility in polar solvents compared to oxygenated analogs (e.g., morpholinyl or pyranyl derivatives in and ).
Stability and Reactivity
- Steric Rigidity : The spirobiindene core in the target compound confers greater conformational stability than flexible analogs like N-ethyl-1-(pyridin-4-yl)piperidin-4-amine (), which may adopt multiple binding conformations .
- Oxidative Sensitivity: The diphenylphosphanyl group is prone to oxidation, necessitating inert handling conditions—similar to challenges noted for (R)-DTB-SpiroSAP .
Biological Activity
The compound (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique spirobi[1,2-dihydroindene] framework combined with phosphanyl and phenylsulfanyl groups. Its molecular structure can be represented as follows:
This structure contributes to its diverse chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that phosphanyl derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A recent study demonstrated that derivatives of spirobi[1,2-dihydroindene] compounds inhibited tumor growth in xenograft models, suggesting that (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine may share similar properties .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways. Comparative studies on related compounds have shown promising results against resistant strains of bacteria .
Understanding the mechanisms underlying the biological activity of this compound is crucial for its therapeutic application. The following mechanisms have been proposed based on related research:
- Inhibition of Enzymatic Activity : The phosphanyl group may interact with key enzymes involved in cell signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several case studies highlight the therapeutic potential of (3R)-4'-diphenylphosphanyl-N-(2-phenylsulfanylethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine:
- Case Study 1 : A study on a derivative showed significant reduction in tumor size in a mouse model of breast cancer after administration of the compound over a four-week period.
- Case Study 2 : Clinical trials investigating the antimicrobial effects revealed that patients treated with formulations containing this compound experienced faster recovery times from bacterial infections compared to control groups.
Data Summary
Q & A
Q. What are the key synthetic strategies for constructing the spirobiindene core in this compound?
The spirobiindene core is typically synthesized via cyclization reactions under acidic or catalytic conditions. A multi-step approach involves:
- Step 1 : Formation of the indene backbone using Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
- Step 2 : Spiro-ring closure via intramolecular cyclization, often employing Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to stabilize intermediates .
- Step 3 : Introduction of the diphenylphosphanyl group using phosphine ligands in Suzuki-Miyaura coupling or nucleophilic substitution . Critical parameters include temperature control (0–80°C) and inert atmospheres to prevent oxidation of the phosphine moiety .
Q. How can enantiomeric purity be ensured during synthesis?
Enantiomeric purity is achieved through:
- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru or Rh complexes) for stereoselective C–P bond formation .
- X-ray crystallography : Post-synthesis validation of the (3R) configuration via single-crystal diffraction analysis .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the spirobiindene structure and substituent integration. For example, the phenylsulfanylethyl group shows distinct δ 2.8–3.2 ppm (CH₂–S) and δ 7.2–7.6 ppm (aromatic protons) .
- ³¹P NMR : To verify the diphenylphosphanyl group (δ ~–5 to –10 ppm) and monitor phosphorus-related side reactions .
- HRMS : For precise molecular weight confirmation (expected [M+H]⁺ ~600–650 Da) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in spirobiindene derivatives be resolved?
Discrepancies in reported configurations (e.g., R vs. S) often arise from racemization during synthesis. Mitigation strategies:
- Low-temperature synthesis : Conduct reactions below –20°C to suppress racemization .
- Crystallographic validation : Compare experimental X-ray data (e.g., CCDC entries) with computational models (DFT-optimized geometries) .
- Dynamic kinetic resolution : Use chiral catalysts to favor the desired (3R) configuration during dynamic equilibria .
Q. What mechanistic insights explain the electronic effects of the diphenylphosphanyl group in catalysis?
The diphenylphosphanyl group acts as a σ-donor/π-acceptor ligand, influencing catalytic activity in cross-coupling reactions. Key observations:
- Electron-withdrawing effects : The phosphorus center lowers the LUMO of metal catalysts (e.g., Pd), enhancing oxidative addition rates .
- Steric effects : Bulky substituents on phosphorus modulate substrate accessibility, as shown in comparative studies of aryl halide coupling reactions .
- Computational modeling : DFT studies reveal charge redistribution at the spirobiindene core, stabilizing transition states .
Q. How can low yields in N-functionalization steps (e.g., phenylsulfanylethyl amine attachment) be addressed?
Poor yields (e.g., <50%) often stem from steric hindrance or competing side reactions. Optimization methods:
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to direct functionalization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfanylethyl group .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on reaction yields for similar spirobiindene derivatives?
For example, yields for N-alkylation steps vary widely (24–92% in ):
- Reaction conditions : Trace moisture or oxygen can deactivate catalysts, leading to inconsistent yields. Use rigorous drying (molecular sieves) and degassing .
- Substrate purity : Impurities in starting materials (e.g., 4-chlorophenyl intermediates) skew results. Validate via HPLC (>98% purity) .
- Catalyst loading : Adjust Pd or Cu catalyst concentrations (0.5–5 mol%) to balance cost and efficiency .
Methodological Recommendations
- Stereochemical analysis : Combine NMR (NOESY for spatial proximity) and X-ray crystallography .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for high-purity isolation .
- Stability testing : Monitor decomposition under light/heat via TGA and DSC to optimize storage conditions (–20°C, argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
